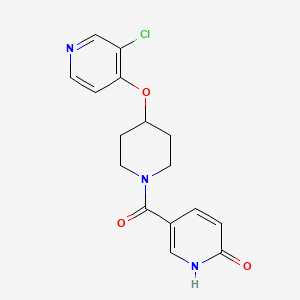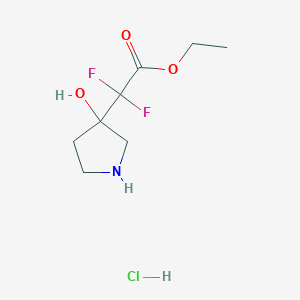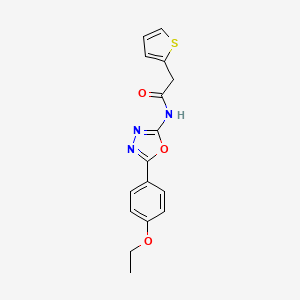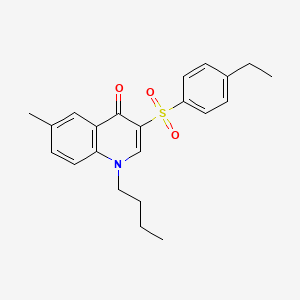![molecular formula C18H20N4O3 B2499265 N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide CAS No. 878212-98-7](/img/structure/B2499265.png)
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism Of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide may exert its therapeutic effects by reducing excessive neuronal activity and promoting a state of relaxation.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This leads to a reduction in neuronal excitability and may explain its anticonvulsant, anxiolytic, and antipsychotic effects. N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide has also been shown to improve cognitive function and memory in preclinical studies. Additionally, N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide may have potential as a treatment for drug addiction and withdrawal by modulating the reward pathway in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide is its specificity for GABA transaminase, which allows for targeted modulation of GABAergic neurotransmission. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide. One area of interest is its potential as a treatment for drug addiction and withdrawal. Another area of interest is its potential as a cognitive enhancer and treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide, as well as its long-term safety and efficacy in humans.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of the oxadiazole ring followed by the coupling of the phenoxy and amide moieties. The final product is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anticonvulsant, anxiolytic, and antipsychotic effects in preclinical studies. N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide has also been investigated for its ability to enhance cognitive function and memory, as well as its potential as a treatment for drug addiction and withdrawal.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(16(23)21-18(11-19)9-3-2-4-10-18)25-15-7-5-14(6-8-15)17-22-20-12-24-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVWDIYDIBVOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)
![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)


![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)